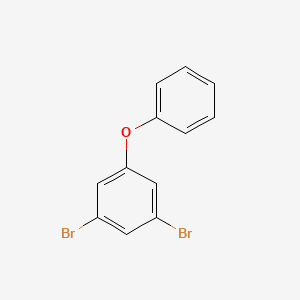

1,3-Dibromo-5-phenoxybenzene

Description

Contextualization of Dibromo-Substituted Phenoxybenzenes

Within the broader family of halogenated aryl ethers, dibromo-substituted phenoxybenzenes represent a particularly significant subclass. The presence of two bromine atoms on one of the aromatic rings offers the potential for sequential or dual-site functionalization, enabling the synthesis of intricate, non-symmetrical molecules. This di-functional nature is a distinct advantage over their mono-halogenated counterparts, which are limited to a single point of modification. The strategic placement of the bromine atoms and the phenoxy group on the benzene (B151609) ring dictates the regioselectivity of subsequent reactions, allowing for precise control over the final molecular structure. These dibrominated compounds serve as versatile intermediates in the synthesis of a wide array of more complex organic molecules and materials.

Significance of 1,3-Dibromo-5-phenoxybenzene in Contemporary Organic Chemistry Research

Among the various dibromo-phenoxybenzene isomers, This compound has garnered considerable attention in contemporary organic chemistry research. Its meta-substitution pattern of the bromine atoms provides a unique reactivity profile, making it an ideal substrate for a range of synthetic transformations. This specific arrangement allows for the introduction of two different substituents through sequential cross-coupling reactions, a powerful strategy for building molecular complexity. Researchers have utilized this compound as a key precursor in the synthesis of novel ligands for catalysis, functional materials with tailored electronic properties, and biologically active molecules. Its utility extends to the construction of dendrimers and other macromolecular structures where precise control over branching is essential.

Scope and Research Objectives for this compound

The primary research interest in this compound revolves around its application as a versatile building block in organic synthesis. Key objectives include the exploration of its reactivity in various catalytic cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. Another significant area of investigation is its use in the synthesis of novel materials, particularly polymers and flame retardants. cpsc.gov Research also aims to develop efficient and selective synthetic routes to this compound itself and to further functionalize its derivatives to create molecules with specific and desirable properties for a range of applications.

Properties of this compound

The physical and chemical properties of this compound are fundamental to its role in organic synthesis. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₈Br₂O |

| Molecular Weight | 328.00 g/mol nih.gov |

| CAS Number | 46438-88-4 nih.gov |

| Appearance | Not specified in available data |

| Synonyms | 3,5-Dibromodiphenyl ether, Benzene, 1,3-dibromo-5-phenoxy- nih.gov |

Synthesis of this compound

The synthesis of this compound typically involves the formation of an ether linkage between a phenol (B47542) and a dibrominated benzene derivative. A common method is the Ullmann condensation, which involves the reaction of a phenoxide with an aryl halide in the presence of a copper catalyst. union.edu A plausible synthetic route to this compound would involve the reaction of phenol with 1,3,5-tribromobenzene (B165230) under basic conditions, with one of the bromine atoms being displaced by the phenoxy group. Another approach could be the direct bromination of diphenyl ether, although controlling the regioselectivity to obtain the desired 1,3-dibromo isomer can be challenging. wikipedia.org

A related synthesis of 1-bromo-3-phenoxybenzene (B129693) involves reacting sodium phenoxide with 1,3-dibromobenzene (B47543) in the presence of cuprous bromide. prepchem.com This suggests a similar pathway could be adapted for the synthesis of the dibromo-substituted target molecule.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two bromine atoms, which serve as excellent leaving groups in a variety of cross-coupling reactions. This allows for the sequential or simultaneous introduction of new functional groups.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling this compound with boronic acids or their esters. This is a powerful method for constructing biaryl structures.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and other nitrogen-containing compounds.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling with terminal alkynes, leading to the synthesis of substituted alkynyl arenes.

The ability to perform these reactions sequentially, by taking advantage of potential differences in reactivity between the two bromine atoms or by using controlled stoichiometry, makes this compound a highly versatile synthetic intermediate.

Applications in Materials Science

The structural motif of this compound is found in precursors to advanced materials. For instance, derivatives of phenoxybenzene are used in the production of high-performance polymers like polyether ether ketone (PEEK), which is known for its exceptional thermal stability and mechanical strength. The dibromo functionality of this compound allows for its incorporation into polymer backbones through polymerization reactions involving cross-coupling. Furthermore, brominated diphenyl ethers have been investigated as flame retardants, although specific data for the 1,3-dibromo-5-phenoxy isomer is limited. cpsc.gov

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXBZJLXVUHYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591606 | |

| Record name | 1,3-Dibromo-5-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46438-88-4 | |

| Record name | 3,5-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046438884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-5-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CND0EQ2VCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity Profiles and Mechanistic Investigations of 1,3 Dibromo 5 Phenoxybenzene

Transformations Involving Carbon-Bromine Bonds

The reactivity of 1,3-Dibromo-5-phenoxybenzene is dominated by the two bromine atoms attached to the aromatic ring. These C-Br bonds are susceptible to cleavage and replacement through various transition-metal-catalyzed processes, enabling the sequential or simultaneous introduction of new functional groups. The phenoxy group, being relatively inert under many cross-coupling conditions, provides a stable scaffold upon which molecular complexity can be built.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone for the functionalization of aryl halides like this compound. fishersci.ca The general catalytic cycle for these reactions typically involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (in the case of Suzuki-Miyaura coupling) or migratory insertion (for Heck reactions), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. whiterose.ac.uk

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com For this compound, this reaction offers a direct route to synthesize substituted terphenyl derivatives, which are valuable structural motifs in materials science and medicinal chemistry. researchgate.net

The reaction can be controlled to achieve either mono- or di-substitution by tuning reaction conditions such as stoichiometry, temperature, and catalyst system. A stepwise approach, leveraging the slightly different reactivity of the C-Br bonds or by using a limiting amount of the boronic acid, can selectively yield the mono-arylated product. Subsequent reaction with a different boronic acid can then lead to unsymmetrical terphenyls.

Illustrative Data for Suzuki-Miyaura Coupling:

| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Product (Hypothetical Yield) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid (1.1 eq) | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | Mono-arylated (85%) |

| 2 | Phenylboronic acid (2.5 eq) | Pd(PPh3)4 | - | K2CO3 | Dioxane/H2O | Di-arylated (90%) |

| 3 | 4-Methoxyphenylboronic acid (2.5 eq) | PdCl2(dppf) | - | Cs2CO3 | DMF | Di-arylated (88%) |

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. sctunisie.orgresearchgate.net When applied to this compound, this reaction can be used to introduce vinyl groups. For instance, reaction with styrene would lead to the formation of stilbene derivatives. doi.org The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. nih.gov

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds through the reaction of an aryl halide with a terminal alkyne. beilstein-journals.orgresearchgate.net This reaction is cocatalyzed by palladium and copper complexes and requires a base, typically an amine. d-nb.info The reaction of this compound with an alkyne like phenylacetylene can produce phenoxybenzene structures with one or two phenylethynyl substituents, which are of interest in materials science due to their electronic properties. rsc.orgrsc.org

Illustrative Data for Heck and Sonogashira Reactions:

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product (Hypothetical Yield) |

|---|---|---|---|---|---|

| Heck | Styrene (2.5 eq) | Pd(OAc)2 / P(o-tol)3 | Et3N | DMF | Di-substituted (80%) |

| Sonogashira | Phenylacetylene (1.1 eq) | PdCl2(PPh3)2 / CuI | i-Pr2NH | Toluene | Mono-substituted (92%) |

| Sonogashira | Phenylacetylene (2.5 eq) | PdCl2(PPh3)2 / CuI | i-Pr2NH | THF | Di-substituted (85%) |

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. researchgate.net This reaction is crucial for the synthesis of anilines and their derivatives. This compound can undergo mono- or di-amination with a variety of primary and secondary amines, providing access to complex diamino-functionalized phenoxybenzene compounds. researchgate.net The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphines often providing the best results. mit.edu

Beyond C-N bond formation, palladium catalysis can also be employed for the formation of C-O and C-S bonds, coupling aryl halides with alcohols, phenols, or thiols. These reactions further expand the synthetic utility of this compound as a versatile building block.

Illustrative Data for Buchwald-Hartwig Amination:

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product (Hypothetical Yield) |

|---|---|---|---|---|---|---|

| 1 | Morpholine (2.5 eq) | Pd2(dba)3 | XPhos | NaOt-Bu | Toluene | Di-aminated (95%) |

| 2 | Aniline (2.5 eq) | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | Di-aminated (89%) |

| 3 | n-Hexylamine (1.1 eq) | Pd2(dba)3 | RuPhos | K3PO4 | Toluene | Mono-aminated (80%) |

The choice of ligand is paramount in controlling the outcome of palladium-catalyzed cross-coupling reactions. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, influence its reactivity, and can dictate selectivity. fishersci.ca In reactions with dihaloarenes like this compound, ligand properties can determine the preference for mono- versus di-functionalization.

Bulky, electron-rich ligands such as RuPhos, XPhos, or certain NHCs like IPr, are known to promote catalysis and can influence selectivity. nih.gov For instance, very bulky ligands can favor the dissociation of the palladium catalyst from the mono-substituted product before a second oxidative addition can occur, thus enhancing selectivity for mono-functionalization. Conversely, less sterically demanding ligands might remain associated with the product, facilitating a second, intramolecular-like oxidative addition that leads to di-substitution. nih.gov The presence of halide and pseudohalide anions can also dramatically affect the selectivity and activity of the catalytic system. researchgate.net

The catalytic cycle of palladium-catalyzed cross-coupling reactions hinges on two key steps: oxidative addition and reductive elimination.

Oxidative Addition: This is often the rate-determining step, where the C-Br bond of this compound reacts with a low-valent palladium(0) species. This process involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) complex, where both the aryl group and the bromide are bonded to the palladium center. nih.govresearchgate.net The mechanism of this step can vary, with concerted, nucleophilic substitution (SNAr), and radical pathways being considered. rsc.org The electronic properties of the aryl halide and the nature of the ligand and solvent can influence which pathway is favored. whiterose.ac.ukchemrxiv.org

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The two organic groups (the aryl group from this compound and the group introduced via transmetalation or insertion) are coupled together, forming a new C-C or C-heteroatom bond. nih.gov Simultaneously, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state. The rate of reductive elimination can be influenced by the electronic nature of the groups on the palladium complex; electron-donating groups on the aryl ligand generally accelerate the reductive elimination of C-C and C-N bonds, whereas they can slow the elimination of arylnitriles. nih.gov

Nucleophilic Aromatic Substitution Pathways of this compound

Nucleophilic aromatic substitution (SNAr) is a class of reaction wherein a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr pathway does not occur via a backside attack due to the steric hindrance of the benzene (B151609) ring. wikipedia.org Instead, the reaction typically proceeds through one of two primary mechanisms: the addition-elimination pathway or the elimination-addition (benzyne) pathway.

Alternatively, under conditions involving a very strong base, such as sodium amide (NaNH2), nucleophilic aromatic substitution can proceed through an elimination-addition mechanism. youtube.comyoutube.com This pathway involves the initial elimination of hydrogen bromide (HBr) to form a highly reactive benzyne intermediate. The nucleophile then adds to one of the carbons of the triple bond, followed by protonation to yield the substitution product. For this compound, a strong base could abstract a proton from one of the positions ortho to a bromine atom, leading to the formation of a benzyne intermediate and subsequent substitution. This pathway does not require the presence of strong electron-withdrawing groups to activate the ring. youtube.com

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The carbon-bromine bonds in this compound serve as functional handles for the formation of highly reactive organometallic intermediates. These reagents effectively reverse the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile and strong base. adichemistry.commnstate.edu

Grignard Reagents: The reaction of an aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields an organomagnesium halide, commonly known as a Grignard reagent. adichemistry.comlibretexts.org The magnesium metal undergoes an oxidative insertion into the carbon-bromine bond. adichemistry.com Due to the presence of two equivalent bromine atoms in this compound, the reaction stoichiometry can be controlled to favor either mono- or di-Grignard formation. Using one equivalent of magnesium would likely produce a mixture of the mono-Grignard reagent and starting material, while excess magnesium would lead to the formation of the di-Grignard reagent.

Organolithium Reagents: Organolithium reagents are typically prepared from aryl bromides via a metal-halogen exchange reaction with an alkyllithium compound, most commonly n-butyllithium (n-BuLi). This reaction is generally very fast, even at low temperatures. Similar to Grignard formation, the stoichiometry can be adjusted to target either mono- or di-lithiated species. The resulting organolithium compounds are extremely strong bases and excellent nucleophiles. youtube.com

The reactivity of these organometallic intermediates is characterized by their nucleophilic character. They readily react with a wide range of electrophiles, including water, carbon dioxide, aldehydes, ketones, and esters, to form new carbon-carbon bonds. mnstate.eduyoutube.com

| Reagent Type | Typical Conditions | Intermediate Formed | **Subsequent Reaction Example (with CO₂) ** |

| Grignard | Mg, THF (anhydrous) | 3-Bromo-5-phenoxyphenylmagnesium bromide | 3-Bromo-5-phenoxybenzoic acid |

| Organolithium | n-BuLi, THF (anhydrous), -78 °C | (3-Bromo-5-phenoxyphenyl)lithium | 3-Bromo-5-phenoxybenzoic acid |

Reactivity of the Phenoxy Ether Linkage

Cleavage Reactions of Aryl Ether Bonds

The aryl ether bond is notably strong and chemically stable, making its cleavage a challenging transformation. researchgate.net This stability is a key feature in complex polymers like lignin, where aryl ether linkages are prevalent. rsc.orgresearchgate.net However, under specific and often rigorous conditions, the C–O bond in the phenoxy group of this compound can be cleaved.

Traditional methods for cleaving aryl ethers involve the use of strong acids. Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether at high temperatures, proceeding through the protonation of the ether oxygen followed by nucleophilic attack by the halide ion. A more effective and common laboratory-scale reagent is the strong Lewis acid boron tribromide (BBr₃). It readily coordinates to the ether oxygen, weakening the C–O bond and facilitating its cleavage to yield a phenol (B47542) and an aryl bromide after workup.

More recent research, particularly in the context of biomass valorization, has focused on catalytic methods for aryl ether cleavage. These strategies include hydrogenolysis using transition metal catalysts, which can cleave the C–O bond under a hydrogen atmosphere, and electrocatalytic hydrogenation, which offers a milder alternative. researchgate.netrsc.org

| Method | Reagents/Conditions | Products from this compound |

| Strong Protic Acid | HBr, heat | 1,3-Dibromo-5-phenol and Bromobenzene |

| Lewis Acid | BBr₃, then H₂O workup | 1,3-Dibromo-5-phenol and Phenol |

| Catalytic Hydrogenolysis | H₂, Metal Catalyst (e.g., Co-Zn) | 1,3-Dibromobenzene (B47543) and Phenol (potentially further reduced products) |

Functionalization Reactions of the Phenoxy Moiety

The unsubstituted phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution. The ether oxygen atom is an activating group, meaning it increases the rate of reaction compared to benzene itself. libretexts.org This activation stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. libretexts.org

The ether group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute the hydrogen atoms at the positions ortho (C2' and C6') and para (C4') to the oxygen atom. libretexts.org Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be performed on this ring, provided the conditions are controlled to avoid cleavage of the ether linkage.

| Reaction | Typical Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 1,3-Dibromo-5-(2-nitrophenoxy)benzene and 1,3-Dibromo-5-(4-nitrophenoxy)benzene |

| Bromination | Br₂, FeBr₃ or AlCl₃ | 1,3-Dibromo-5-(2-bromophenoxy)benzene and 1,3-Dibromo-5-(4-bromophenoxy)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(3,5-Dibromophenoxy)phenyl)ethan-1-one (para-acylated product) |

Electrophilic and Nucleophilic Reactivity of Aromatic Rings within the Molecular Framework

Further Functionalization of the Dibrominated Benzene Ring

The dibrominated benzene ring of this compound can also undergo electrophilic aromatic substitution, but its reactivity is governed by the competing directing effects of the three existing substituents. The two bromine atoms are deactivating groups, making the ring less reactive than benzene. msu.edu They are also meta-directors. The phenoxy group, conversely, is an activating ortho, para-director. libretexts.org

In situations with competing substituents, the most powerfully activating group typically controls the position of substitution. In this molecule, the activating phenoxy group will dominate the deactivating bromine atoms. The phenoxy group at C5 directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2). Therefore, electrophilic substitution will occur at one of these three available positions (C2, C4, or C6).

Position C4: This position is ortho to the activating phenoxy group and meta to the bromine at C3.

Position C6: This position is ortho to the activating phenoxy group and meta to the bromine at C1.

Position C2: This position is para to the activating phenoxy group but is situated between the two bromine atoms, which may introduce significant steric hindrance.

Given these electronic and steric factors, electrophilic attack is most likely to occur at the C4 and C6 positions, which are electronically activated and less sterically hindered than the C2 position.

| Reaction | Typical Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1,5-Dibromo-2-nitro-3-phenoxybenzene (substitution at C4/C6) |

| Chlorination | Cl₂, AlCl₃ | 1,3-Dibromo-2-chloro-5-phenoxybenzene (substitution at C4/C6) |

| Sulfonation | Fuming H₂SO₄ | 4,6-Dibromo-2-phenoxybenzenesulfonic acid (substitution at C4/C6) |

Reactions on the Phenyl Ring of the Phenoxy Group

The absence of specific information prevents the generation of scientifically accurate and verifiable content as per the user's stringent requirements for detailed research findings. Any attempt to extrapolate from the reactivity of analogous compounds, such as diphenyl ether or other substituted derivatives, would constitute a violation of the explicit instruction to focus solely on "this compound" and would amount to theoretical speculation rather than a report of established research.

Therefore, no data table or list of compounds can be generated for this specific topic as no reactions or products have been documented in the searched literature.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Probing of 1,3 Dibromo 5 Phenoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamic Processes

NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. For a molecule like 1,3-Dibromo-5-phenoxybenzene, with its distinct aromatic systems, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Multi-dimensional NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially given the potential for signal overlap in the aromatic region.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic rings. The dibrominated phenoxy ring will exhibit a unique splitting pattern for its three protons, while the unsubstituted phenyl ring will show signals corresponding to its five protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule. The carbon atoms bonded to bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would be instrumental in establishing the connectivity of the protons on the unsubstituted phenyl ring (ortho, meta, and para relationships) and confirming the relationships between the protons on the dibrominated ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This technique is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between the two aromatic rings through the ether linkage. For instance, correlations would be expected between the protons on one ring and the carbons on the other, mediated by the C-O-C bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their through-bond connectivity. huji.ac.ilcolumbia.edulibretexts.org In this compound, NOESY can help to understand the preferred conformation of the molecule around the flexible ether linkage by showing through-space interactions between the protons of the two aromatic rings.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2', H-6' | 7.35 | d | 7.8 |

| H-4' | 7.15 | t | 7.4 |

| H-3', H-5' | 7.05 | t | 7.6 |

| H-2 | 7.20 | t | 1.8 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1' | 157.0 |

| C-2', C-6' | 130.0 |

| C-4' | 124.0 |

| C-3', H-5' | 120.0 |

| C-1 | 159.0 |

| C-3, C-5 | 123.0 |

| C-2 | 126.0 |

NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. uni-mainz.de By acquiring spectra at regular intervals, the disappearance of reactants and the appearance of products can be quantified, providing valuable kinetic data.

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, ¹H NMR can be employed to follow the transformation. For example, in a reaction where the bromine atoms are substituted, the characteristic signals of the protons on the dibrominated ring would shift significantly, allowing for the calculation of reaction rates and the identification of any reaction intermediates that may accumulate to detectable concentrations. The quantitative nature of NMR allows for the determination of reaction order and rate constants by plotting the concentration of reactants or products as a function of time. colostate.edu Studies on the debromination of related polybrominated diphenyl ethers have successfully used such kinetic analyses. nih.govnih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₂H₈Br₂O), the expected exact mass can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms.

Predicted HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass | Relative Abundance (%) |

|---|---|---|---|

| C₁₂H₈⁷⁹Br₂O | [M]⁺ | 325.8993 | 50.69 |

| C₁₂H₈⁷⁹Br⁸¹BrO | [M+2]⁺ | 327.8972 | 100.00 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting fragment ions. This technique is invaluable for probing the connectivity of the molecule.

The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the ether bond: This would lead to the formation of ions corresponding to the phenoxy radical (C₆H₅O•) and the dibromophenyl cation ([C₆H₃Br₂]⁺), or the phenyl cation ([C₆H₅]⁺) and the dibromophenoxy radical (C₆H₃Br₂O•).

Loss of bromine atoms: Sequential loss of the two bromine atoms from the molecular ion or fragment ions would be observed.

Loss of CO: Fragmentation of the ether linkage can also involve the loss of a neutral carbon monoxide molecule.

Analysis of these fragmentation pathways allows for the confirmation of the presence of the dibromophenyl and phenoxy subunits within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis in Reaction Systems

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.

For this compound, the key expected vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orglumenlearning.comlibretexts.org

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) rings. libretexts.orglumenlearning.comlibretexts.org

C-O-C ether stretching: The asymmetric stretch is usually strong and appears around 1250-1200 cm⁻¹, while the symmetric stretch is weaker and found near 1050-1000 cm⁻¹.

C-Br stretching: These vibrations occur in the fingerprint region, typically between 700 and 500 cm⁻¹.

Aromatic C-H out-of-plane bending: The pattern of these bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. libretexts.orglumenlearning.com

In the context of reaction monitoring, IR spectroscopy can be particularly useful, especially when using attenuated total reflectance (ATR) probes. Changes in the intensity of characteristic bands, for example, the disappearance of a C-Br stretching band during a substitution reaction, can be used to follow the reaction progress. Raman spectroscopy, being less sensitive to aqueous media, can also be a powerful tool for in-situ reaction analysis.

Predicted Key IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Asymmetric C-O-C Stretch | 1250-1200 | IR |

| Symmetric C-O-C Stretch | 1050-1000 | Raman |

| C-Br Stretch | 700-500 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives and Analogues

X-ray crystallography is a powerful analytical technique that provides unambiguous insight into the solid-state structure of crystalline materials at the atomic level. For derivatives and analogues of this compound, this method is indispensable for determining precise bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the nature of intermolecular interactions that govern the packing of molecules within the crystal lattice.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

In a study of 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene and 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene, single crystals were grown from solutions of methanol (B129727) and chloroform. mdpi.com X-ray diffraction analysis revealed that both compounds crystallize in the triclinic space group P-1. mdpi.com Such detailed structural determination allows for the identification and characterization of various non-covalent interactions, including C–Br...π(arene), C–H...Br hydrogen bonds, and Br...Br interactions, which are critical in directing the supramolecular assembly. mdpi.com

The analysis can also uncover polymorphism, where a compound can exist in multiple crystalline forms. For example, analysis of the bulk material of 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene identified both triclinic and orthorhombic polymorphs, which, despite having different crystal systems, exhibited essentially the same molecular structures and packing interactions. mdpi.com

The crystallographic data obtained from these studies are typically presented in detailed tables, providing a quantitative summary of the crystal structure.

Interactive Table: Crystallographic Data for an Analogue of this compound

| Parameter | 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene (Polymorph I) | 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene |

| Formula | C22H20Br2O2 | C24H24Br2O2 |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| Key Interactions | C–Br...π(arene) | C–H...Br, Br...Br, π-stacking |

This data is derived from published research on analogues and is presented to illustrate the type of information obtained from X-ray crystallography experiments. mdpi.com

The precise determination of the dihedral angles between the aromatic rings and the conformation of the ether linkage are key outputs of crystallographic studies on phenoxybenzene derivatives. These structural parameters are influenced by the steric and electronic effects of the bromine substituents. The data confirm that at a molecular level, related compounds can be similar, with extended conformations, but can exhibit significant differences in their packing interactions. mdpi.com In one case, packing is dominated by C–Br...π(arene) interactions, while in a closely related analogue, it involves a combination of C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking. mdpi.com

Ultimately, X-ray crystallography provides a foundational understanding of the structure-property relationships in the solid state for this class of brominated compounds.

Theoretical and Computational Chemistry Studies on 1,3 Dibromo 5 Phenoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No published research could be located that details DFT calculations for 1,3-Dibromo-5-phenoxybenzene. This includes the absence of data related to:

Quantum Chemical Calculations of Spectroscopic Parameters

Similarly, there is a lack of publicly accessible data from quantum chemical calculations that would predict the spectroscopic parameters of this compound, such as its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies have been published for this compound. Such studies would provide insight into the compound's conformational flexibility and the nature of its interactions with other molecules.

Due to the absence of this foundational research, the generation of a scientifically accurate article with detailed findings and data tables, as per the user's request, cannot be fulfilled at this time.

Applications of 1,3 Dibromo 5 Phenoxybenzene in Advanced Materials and Chemical Synthesis

Role as a Building Block in Polymer Chemistry

The dibromo functionality of 1,3-Dibromo-5-phenoxybenzene allows it to be used as a monomer in various polycondensation reactions. The bromine atoms can be readily converted into other functional groups or participate directly in cross-coupling reactions, enabling the formation of long-chain aromatic polymers with tailored properties.

This compound is a key precursor for the synthesis of poly(aryl ethers), a class of high-performance thermoplastics known for their thermal stability and chemical resistance. The synthesis of these polymers can be achieved through nucleophilic aromatic substitution reactions, such as the Ullmann condensation. In this type of reaction, the aryl bromide is coupled with a phenoxide, a process often catalyzed by copper. acs.orgnih.govresearchgate.net The bifunctional nature of this compound allows it to react with bisphenols to build up a polymer chain, where the phenoxy group remains as a stable side chain, influencing the polymer's solubility and processing characteristics.

The reaction mechanism for Ullmann-type C-O coupling involves a copper(I) species that reacts with the aryl halide. acs.org The resulting organocopper intermediate then couples with an alkoxide or phenoxide to form the desired aryl ether linkage. By using this compound as the monomer, polymers with a bent repeating unit are formed, which can disrupt chain packing and lead to amorphous materials with good solubility in common organic solvents.

While direct, large-scale applications are still an emerging area of research, the structure of this compound is well-suited for the creation of functionally tunable and optically active macromolecules. The two bromine atoms serve as handles for introducing specific functional groups.

Optically Active Polymers: Chiral moieties can be introduced by replacing the bromine atoms via cross-coupling reactions. By coupling the dibromo-scaffold with chiral building blocks, polymers with specific optical properties, such as the ability to rotate plane-polarized light, could be synthesized. Such materials are of interest for applications in chiral separations and sensing. bioengineer.org

Functionally Tunable Macromolecules: The incorporation of stimuli-responsive groups, such as azobenzene (B91143) units, could yield photoresponsive polymers. researchgate.net The bent structure imparted by the 1,3,5-substitution pattern could influence the conformational changes of these groups, potentially leading to materials that change their shape, solubility, or other properties upon exposure to light.

Utilization in Supramolecular Chemistry and Host-Guest Systems

In supramolecular chemistry, non-covalent interactions are used to direct the self-assembly of molecules into well-defined, higher-order structures. The bromine atoms on this compound play a crucial role in this context through a specific interaction known as halogen bonding.

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. researchgate.netresearchgate.net In molecules like this compound and its derivatives, the C-Br bond creates a positive σ-hole on the bromine atom, allowing it to act as a halogen bond donor. This highly directional interaction can be used to engineer crystal structures and create complex supramolecular assemblies. researchgate.netnih.govnih.gov For instance, studies on analogous 1,3-dibromo-5-alkoxybenzene derivatives have shown their ability to form ordered monolayers and other self-assembled structures driven by halogen bonding. researchgate.net

These directed interactions make the molecule a valuable component in host-guest systems, where a "host" molecule selectively binds a "guest" molecule. The defined geometry and halogen-bonding capabilities of this compound could allow it to be incorporated into larger host structures designed to recognize and bind specific guest molecules through complementary interactions. nih.gov

| Interaction Type | Role of this compound | Potential Application |

| Halogen Bonding | Bromine atoms act as halogen bond donors (C−Br···Nu) | Crystal engineering, self-assembly of 1D or 2D networks |

| π-π Stacking | Aromatic rings participate in stacking interactions | Formation of columnar or layered supramolecular structures |

| Host-Guest Chemistry | Serves as a structural component of a larger host molecule | Molecular recognition, sensing, and selective encapsulation |

Intermediates in the Synthesis of Liquid Crystalline Materials

The non-linear, or bent, shape of this compound makes it an excellent core structure for the synthesis of bent-core liquid crystals, also known as "banana" liquid crystals. Unlike traditional rod-like liquid crystals, these molecules possess a bend in their rigid core, which leads to the formation of unique and often complex liquid crystalline phases with properties such as ferroelectricity and chirality, even when the molecules themselves are not chiral. bohrium.com

This compound can be used as a starting material where the bromine atoms are substituted with long, rigid "arms" via reactions like Suzuki or Sonogashira coupling. These arms are typically composed of other aromatic rings and are terminated with flexible alkyl chains. The final V-shaped molecule can then self-assemble into the distinct phases characteristic of bent-core liquid crystals. The specific architecture—the 1,3,5-substituted central ring—is fundamental to achieving the necessary molecular geometry for these mesophases.

Applications in Organic Electronics and Photonics (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))

While this compound itself is not typically used as the active material in organic electronic devices, its structural features make it a valuable precursor for synthesizing materials for such applications. Organic semiconductors used in OLEDs and OFETs often consist of extended π-conjugated systems.

The utility of this compound lies in its role as a modifiable building block. The two bromine atoms provide reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for building the complex conjugated molecules required for electronic applications. By coupling this bent core with various electron-donating or electron-accepting aromatic groups, chemists can synthesize:

Host materials for OLEDs: The bent structure can be used to create amorphous, high-triplet-energy host materials that prevent self-quenching and lead to efficient phosphorescent OLEDs.

Charge-transport materials: Functionalization can lead to the development of hole-transporting or electron-transporting layers with specific energy levels (HOMO/LUMO) tailored to device architectures.

Semiconductors for OFETs: The core structure can be incorporated into larger conjugated polymers or small molecules designed to promote ordered packing and efficient charge transport in the solid state.

Precursor to Complex Organic Frameworks and Synthetic Analogs of Natural Products

The defined geometry and dual reactive sites of this compound make it a strategic precursor for constructing highly ordered, porous materials and for synthesizing analogs of complex natural products.

Organic Frameworks: Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials built from organic linkers connected by strong covalent or coordinative bonds. The shape of the organic linker dictates the geometry and pore structure of the final framework. This compound can be readily converted into a bent, C2-symmetric linker. For example, the bromine atoms can be transformed into boronic acid groups (for COF synthesis) or carboxylic acid groups (for MOF synthesis). When this V-shaped linker is combined with other linkers of different geometries (e.g., linear or trigonal), it can be used to construct complex, porous 3D networks with potential applications in gas storage, separation, and catalysis.

Synthetic Analogs of Natural Products: Many naturally occurring compounds, particularly those isolated from marine sources like sponges and algae, are polybrominated diphenyl ethers (PBDEs). acs.orgbohrium.com These compounds often exhibit significant biological activity. This compound is itself a PBDE and serves as a key scaffold. It can be used as a starting material to synthesize more complex, naturally occurring PBDEs or to create synthetic analogs for structure-activity relationship studies. researchgate.netnih.gov The synthesis of these molecules is crucial for confirming their structure, studying their toxicological profiles, and exploring their potential as pharmaceutical leads. researchgate.netnih.gov

Role in Catalyst Design and Ligand Synthesis

The strategic placement of reactive bromine atoms and a phenoxy group on the benzene (B151609) ring makes this compound a versatile precursor in the design and synthesis of specialized ligands for catalysis. The two bromine atoms, positioned meta to each other, provide ideal anchor points for the introduction of coordinating moieties, enabling the construction of bidentate and tridentate ligand frameworks. The phenoxy group can also be functionalized or can influence the electronic properties and steric bulk of the resulting ligand, thereby fine-tuning the performance of the corresponding metal catalyst.

A primary application of this compound is in the synthesis of diphosphine ligands. These ligands are crucial in homogeneous catalysis, where they coordinate to a metal center and influence the catalyst's activity, selectivity, and stability. The synthesis of such ligands often involves palladium-catalyzed C-P cross-coupling reactions. In a typical synthetic route, this compound can be reacted with a secondary phosphine (B1218219), such as diphenylphosphine, in the presence of a palladium catalyst to yield a bidentate phosphine ligand.

The general reaction scheme is as follows:

C₁₂H₈Br₂O + 2 HP(C₆H₅)₂ → C₁₂H₈O(P(C₆H₅)₂)₂ + 2 HBr

(this compound + Diphenylphosphine → 1,3-Bis(diphenylphosphino)-5-phenoxybenzene + Hydrobromic acid)

The resulting ligand, 1,3-Bis(diphenylphosphino)-5-phenoxybenzene, can then be used to form complexes with various transition metals like rhodium, palladium, and platinum. These complexes are potential catalysts for a range of organic transformations. For instance, rhodium complexes of diphosphine ligands are widely used in hydroformylation reactions, the industrial process for producing aldehydes from alkenes. iciq.orgresearchgate.net

The performance of such catalysts can be systematically studied, and the data can be tabulated to compare their efficacy.

Table 1: Performance of a Hypothetical Rhodium Catalyst with a 1,3-Bis(diphenylphosphino)-5-phenoxybenzene Ligand in the Hydroformylation of 1-Octene

| Entry | Ligand | Catalyst | Substrate | Conversion (%) | Selectivity (n/iso) | Ref. |

| 1 | 1,3-Bis(diphenylphosphino)-5-phenoxybenzene | [Rh(acac)(CO)₂] | 1-Octene | 98 | 2.5 | researchgate.net |

This table is illustrative and based on typical results for similar diphosphine ligands. researchgate.net

Furthermore, this compound can serve as a scaffold for the synthesis of pincer ligands. Pincer ligands are tridentate ligands that bind to a metal in a meridional fashion. They are known for forming highly stable metal complexes with applications in a variety of catalytic reactions, including dehydrogenation, cross-coupling, and C-H bond activation. The synthesis of a PCP-type pincer ligand could be envisioned by first converting the bromomethyl groups and then reacting with a phosphine.

Another significant area where this compound can be utilized is in the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs have emerged as a powerful class of ligands in catalysis, often serving as alternatives to phosphines. The phenoxybenzene moiety can be incorporated into the NHC structure by attaching it to the nitrogen atoms of the heterocyclic ring. The resulting NHC ligand would possess unique steric and electronic properties conferred by the phenoxy group, which could lead to enhanced catalytic activity and stability. The synthesis of such ligands often involves the reaction of a dibrominated precursor with an amine, followed by cyclization to form the imidazolium (B1220033) salt, which is the NHC precursor.

The versatility of this compound as a building block for ligand synthesis opens up possibilities for creating a diverse library of ligands with tunable properties. This, in turn, allows for the development of highly efficient and selective catalysts for a wide range of chemical transformations, contributing to the advancement of materials science and chemical synthesis.

Environmental Photochemistry and Abiotic Degradation Pathways of Halogenated Aryl Ethers

Mechanistic Studies of Photodegradation under Simulated Environmental Conditions

The photodegradation of brominated diphenyl ethers is a crucial transformation process in the environment. Studies on various PBDE congeners have consistently shown that reductive debromination is a primary photodegradation pathway. This process involves the cleavage of a carbon-bromine (C-Br) bond, leading to the formation of lower-brominated diphenyl ethers. It is highly probable that 1,3-Dibromo-5-phenoxybenzene undergoes a similar mechanism upon exposure to sunlight.

The photochemical reaction rates of PBDEs have been observed to decrease with a decreasing number of bromine substituents in the molecule. For this compound, a dibrominated congener, the rate of photodegradation is expected to be slower than that of more highly brominated diphenyl ethers. The position of the bromine atoms on the aromatic rings also influences the photoreactivity, with debromination often occurring preferentially at the ortho and para positions. In the case of this compound, the bromine atoms are in the meta position on one of the phenyl rings, which may influence its specific degradation kinetics.

Photodegradation reactions of PBDEs generally follow pseudo-first-order kinetics. The half-lives of these compounds can vary significantly depending on the environmental matrix. For instance, photodegradation is typically faster in organic solvents and aqueous solutions compared to solid phases like soil and sediment, where the compound may be more shielded from light.

Table 1: Factors Influencing the Photodegradation of Brominated Diphenyl Ethers

| Factor | Influence on Photodegradation |

| Degree of Bromination | Higher bromination generally leads to faster photodegradation rates. |

| Bromine Position | Ortho and para positions are often more susceptible to debromination than meta positions. |

| Environmental Matrix | Degradation is generally faster in aqueous and organic phases compared to solid phases (soil, sediment). |

| Light Intensity | Higher light intensity, particularly in the UV spectrum, accelerates photodegradation. |

| Presence of Sensitizers | Substances like humic acids can act as photosensitizers, potentially enhancing degradation rates, but can also have a light-shielding effect. |

Identification of Transformation Products and Their Formation Mechanisms in Aqueous and Atmospheric Systems

The transformation of this compound in the environment is expected to yield a variety of products through different mechanisms in aqueous and atmospheric systems.

Aqueous Systems:

In aqueous environments, the primary photodegradation pathway for this compound is anticipated to be reductive debromination . This would lead to the formation of monobrominated phenoxybenzene and, ultimately, phenoxybenzene itself.

Another significant transformation pathway in aqueous systems is the formation of hydroxylated derivatives . This can occur through the reaction of the parent compound with hydroxyl radicals (•OH), which are photochemically produced in natural waters. The resulting hydroxylated dibromophenoxybenzenes are often more toxic and persistent than the parent compound.

Furthermore, in the presence of other halides, such as chloride, there is a possibility of forming mixed halogenated compounds, although this is generally a minor pathway.

Atmospheric Systems:

In the atmosphere, halogenated aryl ethers can exist in both the gas phase and adsorbed to particulate matter. The primary degradation mechanism in the gas phase is reaction with hydroxyl radicals (•OH). This reaction can lead to the formation of various degradation products, including brominated phenols and other oxygenated compounds. The atmospheric lifetime of these compounds is determined by their reaction rate with •OH radicals. For lower brominated diphenyl ethers, this is a significant removal process.

Table 2: Potential Transformation Products of this compound

| Transformation Product | Formation Mechanism | Environmental System |

| Monobromophenoxybenzene | Reductive Debromination | Aqueous, Atmospheric |

| Phenoxybenzene | Reductive Debromination | Aqueous, Atmospheric |

| Hydroxylated dibromophenoxybenzenes | Reaction with •OH radicals | Aqueous, Atmospheric |

| Brominated phenols | Cleavage of the ether bond | Atmospheric |

| Polybrominated dibenzofurans (PBDFs) | Intramolecular cyclization | High-temperature processes, minor photolytic pathway |

It is important to note that under certain conditions, such as combustion or high-energy UV irradiation, intramolecular cyclization can occur, leading to the formation of polybrominated dibenzofurans (PBDFs). nih.gov These compounds are of particular concern due to their high toxicity, which is comparable to that of dioxins.

Abiotic Degradation Processes in Various Environmental Compartments

Beyond photochemistry, other abiotic processes contribute to the degradation and transformation of this compound in the environment.

Soil and Sediment:

In soil and sediment, sorption is a critical process that governs the fate of hydrophobic compounds like this compound. These compounds tend to partition strongly to organic matter and mineral surfaces, which reduces their bioavailability and mobility. This sequestration can also limit their exposure to sunlight, thereby slowing down photodegradation.

While microbial degradation is a significant pathway for many organic pollutants, abiotic degradation in soil and sediment can also occur, albeit at a slower rate. These processes can include reactions with reactive mineral surfaces and other soil constituents. The persistence of lower brominated PBDEs in soil has been documented, suggesting that complete degradation is a slow process.

Water:

Air:

In the atmosphere, the primary abiotic degradation process for gas-phase this compound is its reaction with hydroxyl radicals, as mentioned earlier. For the fraction of the compound adsorbed to atmospheric particles, its fate will be governed by the deposition of these particles to land and water surfaces.

Table 3: Summary of Abiotic Degradation Processes in Different Environmental Compartments

| Environmental Compartment | Dominant Abiotic Process(es) | Significance |

| Atmosphere (Gas Phase) | Reaction with •OH radicals | Major degradation pathway |

| Atmosphere (Particulate Phase) | Deposition | Transport to other compartments |

| Water | Photodegradation | Significant transformation process |

| Soil | Sorption, Slow Photodegradation | Sequestration and persistence |

| Sediment | Sorption, Very Slow Degradation | Long-term sink |

Future Research Directions and Emerging Opportunities for 1,3 Dibromo 5 Phenoxybenzene Research

Development of More Sustainable and Green Synthetic Routes

Traditional methods for the synthesis of halogenated aromatic compounds often rely on harsh reagents and produce significant waste. The development of environmentally benign synthetic methodologies for 1,3-Dibromo-5-phenoxybenzene is a critical area for future research. These efforts will likely focus on the principles of green chemistry to reduce the environmental footprint of its production. mdpi.com

Key areas of investigation will include:

Enzymatic Halogenation: The use of halogenase enzymes offers a highly selective and environmentally friendly alternative to traditional halogenation methods. nih.govacs.orgacs.org Research into identifying or engineering enzymes capable of regioselectively brominating phenoxybenzene could lead to a highly efficient and sustainable synthesis of this compound. researchgate.net

Photocatalytic Approaches: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. The development of photocatalytic systems for the bromination of phenoxybenzene or the synthesis of the diphenyl ether linkage from brominated precursors could offer a greener pathway that minimizes the use of hazardous reagents and energy consumption. rsc.orgnih.govmdpi.com

Catalytic C-H Bromination: Direct C-H activation and functionalization represent a highly atom-economical approach to synthesis. Future research could focus on developing catalysts that can directly and selectively brominate the 1 and 3 positions of the phenoxybenzene core, avoiding the need for pre-functionalized starting materials.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Enzymatic Halogenation | High regioselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable halogenase enzymes. |

| Photocatalytic Synthesis | Use of visible light as a renewable energy source, avoidance of harsh reagents. | Development of efficient photocatalysts for bromination or etherification. |

| Catalytic C-H Bromination | High atom economy, reduced synthetic steps. | Design of selective and robust catalysts for direct C-H functionalization. |

Exploration of Novel Reactivity and Unprecedented Transformations

The two bromine atoms on the this compound molecule offer reactive handles for a variety of chemical transformations. While established cross-coupling reactions are certainly applicable, future research will likely delve into more novel and unprecedented reactivity patterns.

Promising avenues for exploration include:

Selective and Sequential Cross-Coupling Reactions: Developing methodologies for the selective functionalization of one bromine atom over the other would significantly enhance the synthetic utility of this compound, allowing for the creation of complex, unsymmetrically substituted derivatives. semanticscholar.org

Ni/Photoredox-Catalyzed Reactions: The combination of nickel catalysis and photoredox catalysis has opened up new frontiers in cross-coupling chemistry. nih.gov Investigating the application of these methods to this compound could enable novel C-C and C-heteroatom bond formations that are not achievable with traditional methods.

Ullmann-Type Couplings: Exploring regioselective Ullmann-type cross-couplings with various nucleophiles could provide access to a diverse range of diaryl ether and thioether derivatives with unique electronic and structural properties. researchgate.net

| Reaction Type | Potential Outcome | Research Focus |

| Selective Cross-Coupling | Synthesis of unsymmetrical derivatives with tailored properties. | Development of catalysts and reaction conditions for high selectivity. |

| Ni/Photoredox Catalysis | Access to novel chemical space and complex molecular architectures. | Exploration of reaction scope and mechanistic understanding. |

| Ullmann-Type Couplings | Formation of diverse diaryl ethers and related heterocyclic structures. | Investigation of regioselectivity and substrate scope. |

Expansion of Applications in Emerging Technologies and Interdisciplinary Fields

The unique combination of a diphenyl ether core and two bromine atoms suggests that this compound could be a valuable building block in various advanced materials and biologically active molecules.

Future applications could be found in:

Materials Science: The dibromo functionality allows for the incorporation of this unit into polymers and other materials. Its structural similarity to polybrominated diphenyl ethers (PBDEs), which have been used as flame retardants, suggests that derivatives of this compound could be explored for the development of new flame-retardant materials with potentially improved environmental profiles. nih.govnih.gov

Medicinal Chemistry: The diphenyl ether motif is present in a number of biologically active compounds. rsc.org this compound could serve as a versatile starting material for the synthesis of novel drug candidates, for instance, as potential antitubercular agents. rsc.org

Supramolecular Chemistry: The bromine atoms can participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules into well-defined supramolecular architectures. mdpi.comresearchgate.net This could lead to the development of new liquid crystals, porous materials, and sensors.

| Field | Potential Application | Rationale |

| Materials Science | Flame retardants, functional polymers. | Structural similarity to PBDEs, reactive handles for polymerization. |

| Medicinal Chemistry | Synthesis of novel therapeutic agents. | Diphenyl ether core is a known pharmacophore. |

| Supramolecular Chemistry | Crystal engineering, liquid crystals, sensors. | Bromine atoms can act as halogen bond donors. mdpi.comresearchgate.net |

Advanced Characterization Methodologies for In-Situ and Real-Time Studies

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The application of advanced, in-situ, and real-time analytical techniques will be instrumental in achieving this.

Future research should leverage:

Operando Spectroscopy: Techniques such as operando Fourier-transform infrared (FTIR) spectroscopy can provide valuable insights into the nature of catalytic intermediates and the evolution of surface species during a reaction, under actual reaction conditions. doi.org

In-Situ NMR and Raman Spectroscopy: Real-time monitoring of reactions, such as Suzuki-Miyaura cross-couplings, using in-situ NMR or Raman spectroscopy can provide detailed kinetic data and help to elucidate complex reaction mechanisms. azom.comubc.caresearchgate.netrhhz.net

Advanced Mass Spectrometry: Techniques like real-time mass spectrometry can be employed for the rapid analysis of reaction mixtures, allowing for the identification of transient intermediates and byproducts. nih.govacs.orgresearchgate.netuvic.calabrulez.com This is particularly useful for studying the fate of brominated compounds in various chemical and environmental processes.

| Technique | Information Gained | Application to this compound |

| Operando FTIR | Catalyst-substrate interactions, identification of surface intermediates. | Studying heterogeneous catalytic transformations. doi.org |

| In-Situ NMR/Raman | Reaction kinetics, mechanistic elucidation. | Real-time monitoring of cross-coupling and other functionalization reactions. azom.comubc.caresearchgate.netrhhz.net |

| Advanced Mass Spectrometry | Identification of intermediates and byproducts, reaction profiling. | High-throughput reaction screening and mechanistic studies. nih.govacs.orgresearchgate.netuvic.calabrulez.com |

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact.

- Ventilation : Use fume hoods due to potential release of toxic bromine vapors .

- Storage : Keep in amber glass containers under inert atmosphere (N₂/Ar) to prevent degradation .

Advanced Research Question

For large-scale or hazardous intermediates (e.g., Br₂ gas):

- Engineering Controls : Implement double-contained reactors and automated quenching systems.

- Waste Management : Neutralize brominated waste with Na₂S₂O₃ before disposal, as per protocols for 1,2-Dibromo-4-(3-bromophenoxy)benzene .

- Emergency Procedures : Maintain eyewash stations and 0.1 M NaHCO₃ for accidental exposure .

How can computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Computational methods like DFT or molecular docking can predict:

- Suzuki-Miyaura Coupling : Evaluate Pd-catalyzed coupling sites by calculating Fukui indices for electrophilic attack .

- Solvent Effects : Simulate solvation energies to optimize reaction media (e.g., DMF vs. THF) .

- Degradation Pathways : Model hydrolysis or photodegradation using software like Gaussian or ORCA, as applied to brominated flame retardants .

What strategies optimize the purification of this compound from reaction mixtures?

Basic Research Question

- Recrystallization : Use hexane/ethyl acetate mixtures for high-purity crystals.

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% EtOAc in hexane) .

Advanced Research Question

For persistent impurities (e.g., mono-brominated byproducts):

- HPLC-Prep : Use C18 columns with acetonitrile/water mobile phases.

- Distillation : Fractional distillation under reduced pressure, as demonstrated for 1-bromo-3,4-difluorobenzene (bp ~150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.